

Introduction: The Strategic Value of Substituted Indazoles

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Compound of Interest

Compound Name: *3-Iodo-4-methoxy-1-methyl-1H-indazole*

Cat. No.: *B11839617*

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The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the indazole ring is therefore a critical endeavor in the discovery of novel therapeutics.

The subject of this guide, **3-Iodo-4-methoxy-1-methyl-1H-indazole**, is a particularly valuable building block. Its key features include:

- An Iodine at the 3-position: This serves as a versatile synthetic handle, exceptionally amenable to a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1][5] This allows for the facile introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups to build molecular complexity.
- A Methoxy Group at the 4-position: This electron-donating group can influence the electronic properties of the indazole ring system, impacting reactivity and biological interactions.
- A Methyl Group at the N-1 position: N-alkylation of the indazole ring is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability,

which are critical parameters in drug design.

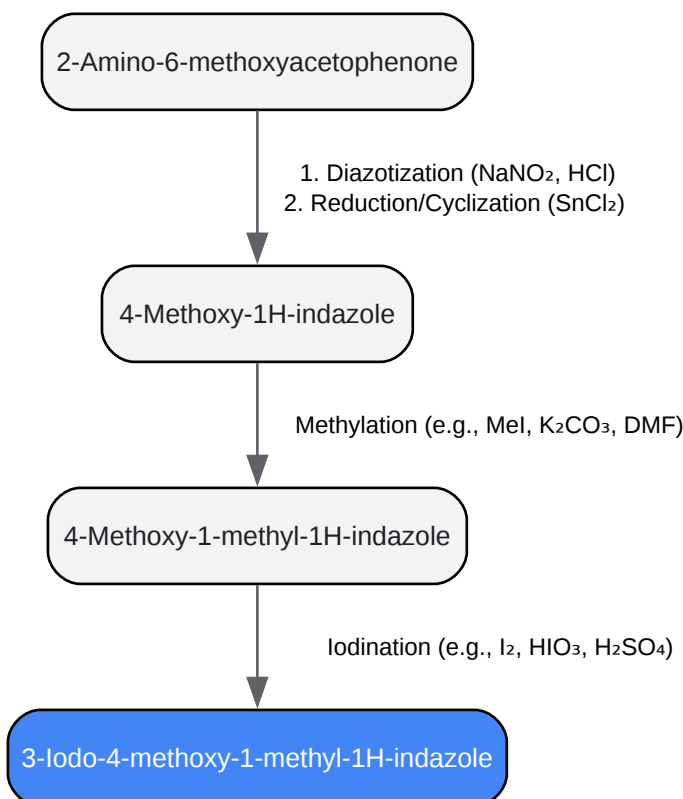
This combination of functional groups makes **3-Iodo-4-methoxy-1-methyl-1H-indazole** an ideal starting material for constructing libraries of novel compounds for screening in drug discovery programs.

Proposed Synthesis and Purification

While a direct, published synthesis for **3-Iodo-4-methoxy-1-methyl-1H-indazole** is not readily available, a logical and robust synthetic route can be designed based on well-established methodologies for indazole synthesis and functionalization. The proposed pathway involves the iodination of a pre-formed N-methylated methoxy-indazole.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available precursor. A plausible route is the cyclization of an appropriately substituted acetophenone, followed by N-methylation and subsequent regioselective iodination.



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Caption: Proposed synthetic workflow for **3-Iodo-4-methoxy-1-methyl-1H-indazole**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology derived from analogous syntheses.^{[6][7][8]}

Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 4-Methoxy-1H-indazole

- **Diazotization:** Dissolve 2-amino-6-methoxyacetophenone (1.0 equiv) in a solution of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
- Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature.
- **Reduction and Cyclization:** In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 equiv) in concentrated hydrochloric acid, also cooled to 0-5 °C.
- Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate may form.
- Allow the reaction to warm to room temperature and stir overnight.
- **Work-up:** Pour the reaction mixture into ice water and basify to pH 8-9 with a saturated sodium hydroxide or ammonium hydroxide solution.
- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Methoxy-1-methyl-1H-indazole

- **N-Methylation:** Dissolve 4-methoxy-1H-indazole (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
- Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv).
- Add methyl iodide (MeI, 1.2 equiv) dropwise at room temperature.

- Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
- Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- Purify the product by silica gel chromatography to isolate the desired N-1 methylated isomer.

Step 3: Synthesis of **3-Iodo-4-methoxy-1-methyl-1H-indazole**

- Iodination: Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equiv) in a suitable solvent such as acetic acid or ethanol.
- Add molecular iodine (I_2 , 1.1 equiv) and an oxidizing agent such as iodic acid (HIO_3) or nitric acid. A catalytic amount of sulfuric acid may be required.
- Heat the reaction mixture to 60-80 °C and monitor by TLC.
- Work-up: After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench excess iodine.
- Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
- Dry the combined organic layers and concentrate. Purify the final product by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

As specific experimental data for **3-Iodo-4-methoxy-1-methyl-1H-indazole** is unavailable, the following table presents predicted properties and expected spectroscopic characteristics based on its structure and data from similar compounds.^{[9][10]}

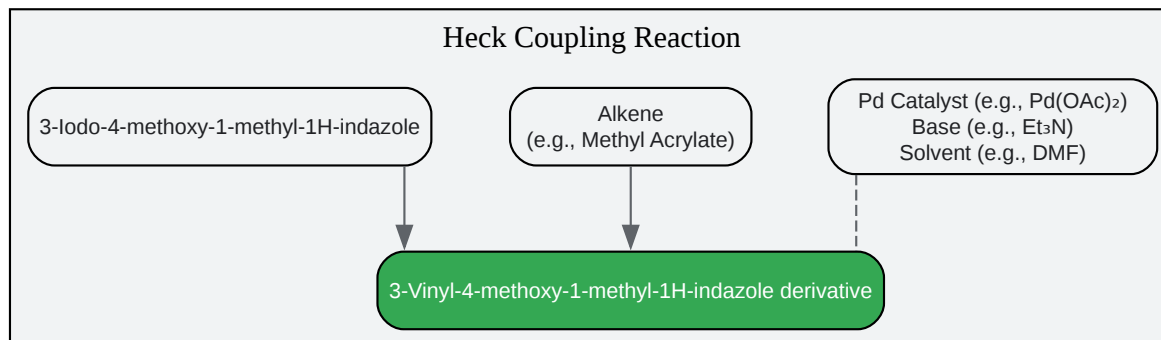
Property	Predicted Value / Expected Characteristics
Molecular Formula	C ₉ H ₉ IN ₂ O
Molecular Weight	288.09 g/mol
Appearance	Expected to be an off-white to light brown solid.
Solubility	Likely soluble in common organic solvents like DCM, Ethyl Acetate, DMF, and DMSO. Sparingly soluble in non-polar solvents and water.
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): ~7.5-6.8 (m, 3H, Ar-H), ~4.0 (s, 3H, N-CH ₃), ~3.9 (s, 3H, O-CH ₃). Aromatic proton signals will be influenced by the substitution pattern.
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): ~150-110 (Ar-C), ~90 (C-I), ~56 (O-CH ₃), ~35 (N-CH ₃). The C3 carbon bearing the iodine will be significantly shifted upfield.
Mass Spec (ESI+)	m/z: 289.0 [M+H] ⁺ , 310.9 [M+Na] ⁺ .
FT-IR (ATR)	ν (cm ⁻¹): ~3000-2850 (C-H stretch), ~1600-1450 (C=C, C=N aromatic stretch), ~1250 (C-O stretch, aryl ether), ~1100 (C-N stretch).

Reactivity and Synthetic Utility

The primary point of reactivity for synthetic diversification is the C-I bond at the 3-position. This functionality is a premier substrate for palladium-catalyzed cross-coupling reactions.

Mizoroki-Heck Reaction

The Heck reaction enables the formation of a carbon-carbon bond between the indazole C3-position and an alkene, providing access to 3-vinyl-indazole derivatives.[\[5\]](#)[\[11\]](#)



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Caption: General workflow for the Heck reaction with **3-Iodo-4-methoxy-1-methyl-1H-indazole**.

Representative Protocol: Heck Coupling with Methyl Acrylate^[5]

- Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **3-Iodo-4-methoxy-1-methyl-1H-indazole** (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 equiv).
- Reagent Addition: Add anhydrous solvent (e.g., DMF) followed by a base such as triethylamine (Et₃N, 2.0 equiv).
- Add the alkene coupling partner, methyl acrylate (1.5 equiv).
- Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
- Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
- Purification: Purify the resulting vinyl-indazole derivative by column chromatography.

This protocol is a template for a vast array of transformations, enabling the synthesis of diverse and complex molecules for further investigation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Iodo-4-methoxy-1-methyl-1H-indazole** is not available, data from analogous iodo-indazoles indicate that this compound should be handled with care in a laboratory setting.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Primary Hazards:

- Based on related compounds, potential for skin and eye irritation.[\[12\]](#)[\[13\]](#)
- Ingestion and inhalation of dust should be strictly avoided.[\[13\]](#)[\[16\]](#)

Recommended Personal Protective Equipment (PPE):

PPE Category	Specification	Rationale
Eye/Face Protection	Chemical safety goggles or a face shield.	Protects against splashes and airborne particles. [13]
Hand Protection	Chemical-resistant gloves (e.g., Nitrile).	Prevents skin contact, which may cause irritation. [12]
Body Protection	Standard laboratory coat.	Protects personal clothing from contamination.
Respiratory	Use only in a well-ventilated chemical fume hood.	Minimizes the potential for inhalation of dust or vapors. [16]

Handling and Storage:

- Handle in accordance with good industrial hygiene and safety practices.[\[13\]](#)
- Avoid formation of dust.[\[13\]](#)[\[14\]](#)
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[16\]](#)
- For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.

Conclusion

3-Iodo-4-methoxy-1-methyl-1H-indazole represents a highly versatile and valuable building block for synthetic and medicinal chemistry. Although not a widely cataloged compound, its synthesis is achievable through established chemical principles. The strategic placement of its functional groups, particularly the reactive C3-iodine, provides a gateway to a vast chemical space of novel indazole derivatives. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent intermediate in their discovery programs.

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